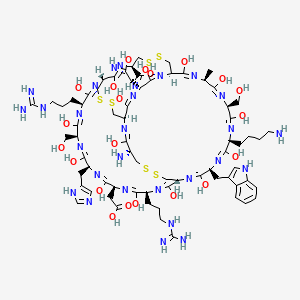![molecular formula C47H59N13O7 B10847551 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His]](/img/structure/B10847551.png)
cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] is a cyclic peptide composed of several amino acids, including 2-naphthylalanine, arginine, tryptophan, glutamic acid, norleucine, and histidine. Cyclic peptides are known for their structural rigidity and stability, which make them interesting candidates for various biological and pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, which are repeated until the desired sequence is obtained. The peptide is then cyclized to form the cyclic structure .
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them into thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine derivatives, while reduction of disulfide bonds results in free thiol groups .
Applications De Recherche Scientifique
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] has several scientific research applications:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and nanodevices
Mécanisme D'action
The mechanism of action of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure enhances its binding affinity and stability, allowing it to effectively modulate biological pathways. For instance, it may inhibit enzyme activity or block receptor-ligand interactions, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Gly-Phe): Another cyclic dipeptide with different amino acid composition.
Cyclo(Trp-Tyr): Contains tryptophan and tyrosine, similar to the tryptophan in cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His].
Cyclo(Trp-Trp): Composed of two tryptophan residues, offering a comparison in terms of structural and functional properties.
Uniqueness
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His] is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability. The presence of 2-naphthylalanine and the cyclic structure contribute to its enhanced binding properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C47H59N13O7 |
|---|---|
Poids moléculaire |
918.1 g/mol |
Nom IUPAC |
2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C47H59N13O7/c1-2-3-12-35-42(63)60-39(23-31-25-51-26-54-31)46(67)58-37(21-27-15-16-28-9-4-5-10-29(28)20-27)44(65)57-36(14-8-19-52-47(49)50)43(64)59-38(22-30-24-53-33-13-7-6-11-32(30)33)45(66)56-34(41(48)62)17-18-40(61)55-35/h4-7,9-11,13,15-16,20,24-26,34-39,53H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,48,62)(H,51,54)(H,55,61)(H,56,66)(H,57,65)(H,58,67)(H,59,64)(H,60,63)(H4,49,50,52) |
Clé InChI |
AYKQERUAGGPJLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
![c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)
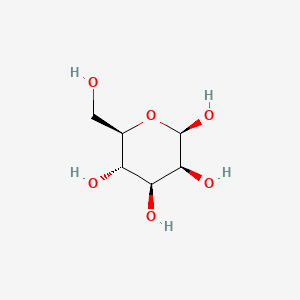
![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)
![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)
![c[RGDf-(S)-N-Me-alpha-TfmF]](/img/structure/B10847512.png)
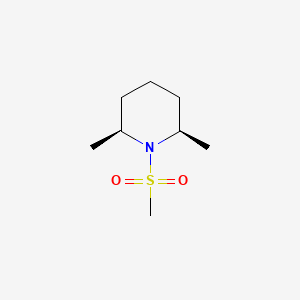
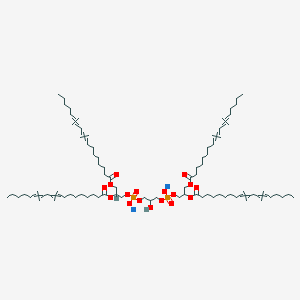
![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)
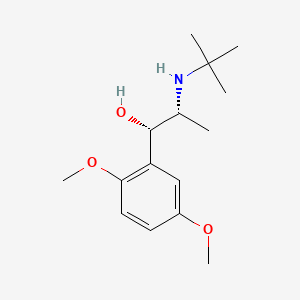
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]](/img/structure/B10847545.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]](/img/structure/B10847549.png)
